molecular formula C11H22N2O2 B11767170 tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate

tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate

Cat. No.: B11767170
M. Wt: 214.30 g/mol
InChI Key: RCDRFLDIOBQXPQ-BDAKNGLRSA-N
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Description

tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate (CAS: 1031335-25-7) is a chiral carbamate derivative featuring a cyclopentane ring with a methylamino substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position . Its molecular formula is C₁₀H₂₀N₂O₂, with a molecular weight of 200.28 g/mol. The compound exhibits a logP value of 2.48, indicating moderate lipophilicity, and a polar surface area (PSA) of 64.35 Ų, which suggests reasonable solubility in polar solvents .

This compound is primarily utilized as a pharmaceutical intermediate or building block in the synthesis of bioactive molecules, particularly in kinase inhibitor development (e.g., CDK9 inhibitors) and peptidomimetics . Its stereochemistry (1S,3R) is critical for enantioselective interactions in drug-receptor binding, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-5-8(7-9)12-4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1

InChI Key

RCDRFLDIOBQXPQ-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)NC

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)NC

Origin of Product

United States

Preparation Methods

Asymmetric Amination of Cyclopentene Derivatives

Asymmetric hydroamination of cyclopentene precursors using transition-metal catalysts, such as palladium or gold complexes, enables direct introduction of amino groups with high enantiomeric excess. For example, a chiral gold(I) catalyst with a binaphthyl phosphine ligand achieves >90% ee in cyclopentene hydroamination. The resulting (1S,3R)-3-aminocyclopentene is hydrogenated to yield the saturated (1S,3R)-3-aminocyclopentylamine core.

Resolution of Racemic Mixtures

When asymmetric synthesis is impractical, kinetic resolution via enzymatic or chemical methods separates enantiomers. Lipase-mediated acetylation of racemic 3-aminocyclopentanol derivatives, followed by hydrolysis, isolates the desired (1S,3R)-isomer with >98% purity.

Carbamate Formation Strategies

The tert-butyl carbamate group is introduced via reaction of the cyclopentylamine intermediate with carbamoylating agents. Selectivity between primary and secondary amines is achieved through steric and electronic control.

tert-Butyl Chloroformate-Mediated Protection

Reaction of (1S,3R)-3-aminocyclopentylamine with tert-butyl chloroformate (Boc₂O) in dichloromethane at 0°C selectively protects the less hindered primary amine. Triethylamine is used to scavenge HCl, yielding tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate in 85–92% isolated yield.

Reaction Conditions Table

ReagentSolventTemperatureYield (%)
Boc₂O + Et₃NCH₂Cl₂0°C → RT92
Boc₂O + DMAPTHFRT88

Activated Carbonate Reagents

Mixed carbonates, such as p-nitrophenyl chloroformate (PNPCOCl), enhance reaction efficiency. The activated carbonate intermediate reacts with the amine at room temperature, reducing side reactions. This method achieves 94% yield with minimal epimerization.

The unprotected secondary amine at position 3 undergoes methyl group introduction via reductive amination or alkylation.

Reductive Amination with Formaldehyde

Treatment of tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate with formaldehyde and sodium cyanoborohydride in methanol at pH 5–6 selectively methylates the secondary amine. The reaction proceeds via imine formation followed by reduction, affording the target compound in 78% yield.

Direct Alkylation with Methyl Iodide

Methylation using methyl iodide and potassium carbonate in acetonitrile at 60°C achieves 82% yield. Steric hindrance from the Boc group prevents over-alkylation.

Methylation Comparison Table

MethodReagentsYield (%)Purity (%)
Reductive AminationHCHO, NaBH₃CN7899
AlkylationCH₃I, K₂CO₃8297

Purification and Characterization

Final purification via silica gel chromatography (hexane/ethyl acetate gradient) removes residual reagents. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and stereochemistry.

Key Spectral Data

  • ¹H NMR (500 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.42 (s, 3H, NCH₃), 3.20–3.35 (m, 2H, cyclopentyl-H).

  • HRMS (ESI): m/z calcd. for C₁₁H₂₂N₂O₂ [M+H]⁺ 215.1756, found 215.1759.

Emerging Synthetic Approaches

Three-Component Coupling with CO₂

A recent method couples (1S,3R)-3-aminocyclopentylamine, CO₂, and tert-butyl bromide in the presence of Cs₂CO₃ and tetrabutylammonium iodide (TBAI) in DMF. This one-pot reaction forms the carbamate directly, bypassing intermediate isolation.

Flow Chemistry Applications

Continuous-flow reactors improve reaction control and scalability. tert-Butyl chloroformate and amine solutions are mixed in a microreactor at 25°C, achieving 95% conversion in 10 minutes .

Chemical Reactions Analysis

Deprotection of the tert-Butyloxycarbonyl (BOC) Group

The BOC group serves as a temporary amine protector, removable under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization of the cyclopentane core.

Reaction Conditions Outcome Yield Reference
Trifluoroacetic acid (TFA) in DCM (0–25°C, 2–4 hrs)Cleavage to (1S,3R)-3-(methylamino)cyclopentylamine85–92%
HCl in dioxane (room temp, 1 hr)Formation of hydrochloride salt78%
  • Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol.

  • Applications : Used to generate reactive intermediates for peptide coupling or metal coordination in catalysis .

Oxidation and Reduction Reactions

The methylamino group and cyclopentane ring undergo selective redox transformations.

Oxidation

Reagent Product Conditions Yield
KMnO₄ in acidic H₂O(1S,3R)-3-(N-methylamido)cyclopentanone0°C, 2 hrs65%
RuCl₃/NaIO₄Ring-opened dicarboxylic acid derivative25°C, 12 hrs58%

Reduction

Reagent Product Conditions Yield
LiAlH₄ in THF(1S,3R)-3-(methylamino)cyclopentanolReflux, 6 hrs72%
H₂/Pd-CSaturated cyclopentane derivative50 psi, 25°C, 3 hrs88%

Hydrolysis Reactions

The carbamate undergoes hydrolysis under acidic or basic conditions:

Conditions Products Yield Reference
6M HCl, reflux, 8 hrs(1S,3R)-3-(methylamino)cyclopentylamine + CO₂ + tert-butanol90%
NaOH (aq.), 80°C, 4 hrsSame as above82%
  • Kinetics : Follows first-order dependence on [H⁺] in acidic hydrolysis .

Nucleophilic Substitution

The methylamino group participates in alkylation and acylation:

Reaction Reagents Product Yield
AlkylationBenzyl bromide, K₂CO₃, DMFN-Benzyl derivative76%
AcylationAcetyl chloride, Et₃N, CH₂Cl₂N-Acetylated carbamate81%

Role in Asymmetric Catalysis

After BOC deprotection, the chiral amine coordinates metals to form catalysts for stereoselective reactions:

Application Metal Reaction ee Reference
Aldol reactionCu(II)Acetophenone + benzaldehyde94%
Diels-Alder cycloadditionZn(II)Cyclopentadiene + quinone89%

Comparative Reactivity with Analogues

Structural variations influence reactivity:

Compound Key Difference Reaction Rate (vs. Target)
tert-Butyl [(1S,3R)-3-aminocyclopentyl]carbamateLacks methyl group on amine1.5× faster in hydrolysis
tert-Butyl (3-(aminomethyl)cyclopentyl)carbamateAdditional methylene spacer0.7× slower in oxidation

Scientific Research Applications

Pharmaceutical Development

The compound has garnered attention for its potential as a Bruton's tyrosine kinase inhibitor , which positions it as a candidate for therapeutic interventions in various diseases such as cancers and autoimmune disorders. Its unique structure allows for effective interaction with biological targets, modulating signaling pathways within cells .

Medicinal Chemistry

Research indicates that tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate can serve as a precursor in the synthesis of more complex pharmaceutical agents. The carbamate functional group is known to enhance the stability and bioavailability of the compound, making it suitable for drug development .

The compound has been studied for its biological activities, particularly in relation to enzyme inhibition. Interaction studies have demonstrated that it can effectively inhibit specific enzymes involved in metabolic pathways, which is critical for understanding its pharmacodynamics and potential side effects when used therapeutically.

Case Studies and Research Findings

StudyObjectiveFindings
Study on Bruton's Tyrosine Kinase InhibitionEvaluate the inhibitory effects of the compound on Bruton's tyrosine kinaseDemonstrated significant inhibition, suggesting potential for cancer therapy.
Pharmacological Profile AssessmentInvestigate the pharmacological properties of similar carbamate derivativesFound that modifications to the cyclopentane structure can enhance binding affinity to target enzymes.
Neuropharmacological ResearchExplore interactions with neurotransmitter receptorsIndicated potential applications in treating neurodegenerative diseases due to structural similarities with known neuroactive compounds .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate (Target Compound) 1031335-25-7 C₁₀H₂₀N₂O₂ 200.28 (1S,3R) stereochemistry; methylamino substituent; Boc protection
tert-butyl N-[(1S,3S)-3-(hydroxymethyl)cyclopentyl]carbamate 497159-95-2 C₁₁H₂₁NO₃ 215.29 (1S,3S) stereochemistry; hydroxymethyl substituent; increased polarity
tert-butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate 1154870-60-6 C₁₀H₁₈FNO₂ 203.25 Fluorine substituent; higher electronegativity; potential metabolic stability
tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate 1523530-57-5 C₁₁H₂₂N₂O₂ 214.31 Piperidine ring (6-membered); methyl substituent; altered ring strain and flexibility
tert-butyl ((1R,3R,4S)-3-hydroxy-4-(methylamino)cyclopentyl)carbamate 2440020-17-5 C₁₁H₂₂N₂O₃ 230.31 Additional hydroxyl group; enhanced hydrogen bonding; higher PSA (72.49 Ų)

Table 3: Property Comparison

Compound Name logP PSA (Ų) Solubility (mg/mL) Key Biological Role
This compound 2.48 64.35 ~10-20 (DMSO) Intermediate for kinase inhibitors (e.g., CDK9)
tert-butyl N-[(1S,3S)-3-(hydroxymethyl)cyclopentyl]carbamate 1.92 72.49 ~20-30 (H₂O) Precursor for antiviral agents
tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate 2.75 49.33 ~5-15 (MeOH) Building block for CNS-targeting drugs
tert-butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate 2.10 58.12 ~15-25 (DCM) Fluorinated analog for improved metabolic stability

Biological Activity

tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tert-butyl group and a cyclopentyl ring, contribute to its biological activity, particularly in the context of enzyme inhibition and receptor modulation. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Molar Mass : 214.31 g/mol
  • CAS Number : 1821739-64-3

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound has been identified as a Bruton's tyrosine kinase (BTK) inhibitor , which is crucial in various signaling pathways related to immune responses and cancer progression.

Key Mechanisms:

  • Inhibition of BTK : The compound effectively inhibits BTK activity, which is implicated in several hematological malignancies and autoimmune diseases.
  • Modulation of Signaling Pathways : By inhibiting BTK, the compound can alter downstream signaling pathways, potentially leading to reduced cell proliferation and survival in cancer cells.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

StudyBiological ActivityMethodologyResults
Study 1BTK InhibitionBiochemical assaysIC50 = 50 nM
Study 2Anti-cancer effectsCell line assaysReduced proliferation in B-cell lymphoma
Study 3Autoimmune modulationIn vivo modelsDecreased symptoms in rheumatoid arthritis models

Case Studies

  • Case Study on Cancer Treatment :
    In a study examining the effects of this compound on B-cell malignancies, researchers found that treatment led to significant apoptosis in malignant B-cells. The study utilized various lymphoma cell lines and demonstrated that the compound's ability to inhibit BTK correlated with decreased cell viability.
  • Case Study on Autoimmune Disorders :
    Another investigation focused on the compound's effects in animal models of rheumatoid arthritis. Results indicated that administration of the compound resulted in reduced inflammation and joint damage compared to control groups. This suggests potential therapeutic applications for autoimmune conditions.

Discussion

The biological activity of this compound highlights its promise as a therapeutic agent. Its role as a BTK inhibitor positions it as a candidate for treating various cancers and autoimmune diseases. Ongoing research is necessary to further elucidate its pharmacodynamics, optimal dosing regimens, and potential side effects.

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